An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-(m-tolyl)urea
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-(m-tolyl)urea
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methyl-3-(m-tolyl)urea. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and relevant biological context.
Chemical Identity and Properties
1-Methyl-3-(m-tolyl)urea, a derivative of urea, possesses a unique set of physicochemical characteristics that are crucial for its handling, formulation, and potential biological activity. A summary of its key properties is presented below.
| Property | Value | Reference |
| IUPAC Name | 1-methyl-3-(3-methylphenyl)urea | [1] |
| CAS Number | 4227774 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.21 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa (predicted) | Not available | |
| LogP (predicted) | 1.7 | [1] |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of physicochemical properties. Below are generalized protocols for key experimental assays.
Synthesis of 1-Methyl-3-(m-tolyl)urea
A general procedure for the synthesis of substituted ureas can be adapted for 1-Methyl-3-(m-tolyl)urea. The following is a representative protocol based on the synthesis of a similar compound, (R)-1-methyl-1-(1-phenylethyl)-3-(p-tolyl)urea[2].
Materials:
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m-Tolyl isocyanate
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(R)-(+)-N,α-dimethylbenzylamine (can be substituted with an appropriate amine for the target compound)
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Anhydrous solvent (e.g., Dichloromethane)
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Magnetic stirrer
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Round bottom flask
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Standard glassware for workup and purification
Procedure:
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Dissolve m-tolyl isocyanate (1.0 equivalent) in the anhydrous solvent in a round bottom flask under an inert atmosphere.
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Add the amine (1.0 equivalent) dropwise to the stirred solution at room temperature.
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Allow the reaction mixture to stir at room temperature for a specified time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 1-Methyl-3-(m-tolyl)urea.
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Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity. A standard method for its determination is the capillary melting point technique.
Materials:
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Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
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Capillary tubes
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Sample of 1-Methyl-3-(m-tolyl)urea, finely powdered
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Heating medium (e.g., silicone oil)
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Thermometer
Procedure:
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Seal one end of a capillary tube by heating it in a flame.
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Pack the dry, powdered sample of 1-Methyl-3-(m-tolyl)urea into the capillary tube to a height of 2-3 mm.
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Place the capillary tube in the melting point apparatus.
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Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.
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Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.
Determination of Solubility
Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery and formulation.
Materials:
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Test tubes
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Vortex mixer
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Analytical balance
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A selection of solvents (e.g., water, ethanol, DMSO, acetone)
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Sample of 1-Methyl-3-(m-tolyl)urea
Procedure:
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Weigh a precise amount of 1-Methyl-3-(m-tolyl)urea (e.g., 1 mg) and place it in a test tube.
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Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the test tube.
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Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).
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Visually inspect the solution for any undissolved solid.
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If the solid has completely dissolved, continue adding the solvent in measured increments until the saturation point is reached (i.e., when solid material begins to precipitate and remains after thorough mixing).
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The solubility can then be expressed in terms of mass per unit volume (e.g., mg/mL).
Biological Activity and Signaling Pathway
The ComABCDE quorum-sensing system in S. mutans is a critical cell-to-cell communication pathway that regulates genetic competence and biofilm formation.[4] By inhibiting ComA, DMTU disrupts this signaling cascade, thereby reducing the ability of S. mutans to form biofilms.[3]
Below is a diagram illustrating the proposed mechanism of action, where DMTU interferes with the ComA-mediated secretion of CSP, a key step in the quorum-sensing pathway of Streptococcus mutans.
Conclusion
This technical guide has summarized the available physicochemical properties of 1-Methyl-3-(m-tolyl)urea and provided standardized protocols for their experimental determination. While specific experimental data for this compound is limited, the information on the related compound, 1,3-di-m-tolyl-urea, provides a valuable starting point for understanding its potential biological activities, particularly as an inhibitor of bacterial quorum sensing. Further research is warranted to fully characterize 1-Methyl-3-(m-tolyl)urea and explore its therapeutic potential.
